2-Azetidinone, 3-methyl-1,4-diphenyl-
Description
Historical Development of Azetidinone Research
The journey of azetidinone research began in the early 20th century. The first synthesis of a β-lactam was achieved by German chemist Hermann Staudinger in 1907. wikipedia.orgwikipedia.orgbepls.com He prepared the first synthetic β-lactam through a [2+2] cycloaddition reaction between an imine and a ketene (B1206846), a method now famously known as the Staudinger synthesis. wikipedia.orgwikipedia.org
Despite this early discovery, the field of azetidinone chemistry did not gain significant traction until the 1940s. wikipedia.org The catalyst for this surge in interest was the discovery and structural elucidation of penicillin, the first β-lactam antibiotic. In 1928, Alexander Fleming first observed the antibacterial properties of the Penicillium notatum mold. ringbio.comnhsjs.comresearchain.net However, it was not until World War II that the active component, penicillin, was isolated, mass-produced, and its structure, containing the crucial β-lactam ring, was confirmed. ringbio.comnhsjs.com This revelation highlighted the immense therapeutic potential of the azetidinone scaffold and sparked extensive research into its chemistry and biology. wikipedia.orgbepls.com Following the discovery of penicillin, other naturally occurring β-lactams like cephalosporins were identified, further solidifying the importance of this heterocyclic system in medicinal chemistry. ringbio.comnih.gov
Contemporary Significance of the Azetidinone Scaffold in Organic Synthesis Research
Today, the azetidinone ring is recognized as a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.gov While its initial fame came from β-lactam antibiotics like penicillins and cephalosporins, the applications of azetidinone derivatives have expanded far beyond antibacterial agents. researchgate.netmdpi.com
Researchers have successfully synthesized azetidinone-containing compounds with a wide spectrum of pharmacological activities. globalresearchonline.netresearchgate.net These include:
Antimicrobial and Antifungal activity mdpi.comnih.govbenthamdirect.com
Anticancer activity tandfonline.commdpi.com
Anti-inflammatory properties globalresearchonline.netwisdomlib.org
Cholesterol absorption inhibition nih.govderpharmachemica.com
Enzyme inhibition (e.g., serine protease, human tryptase, thrombin) derpharmachemica.comnih.gov
Antitubercular and Antiviral (HIV) activities wisdomlib.orgnih.gov
The Staudinger ketene-imine cycloaddition remains one of the most versatile and widely used methods for constructing the azetidinone ring. researchgate.netmdpi.comnih.gov Modern advancements have led to highly stereoselective versions of this reaction, allowing for precise control over the three-dimensional structure of the resulting β-lactams. acs.orgorganicreactions.org Beyond its direct use in pharmaceuticals, the strained four-membered ring of azetidin-2-one (B1220530) is exploited as a "synthon." nih.gov Through selective bond cleavage, the ring can be opened to provide access to other important structures, such as β-amino acids, peptides, and other complex molecules, demonstrating its utility as a powerful intermediate in synthetic chemistry. nih.gov
Research Scope Focused on Substituted Azetidinones, with Emphasis on 2-Azetidinone, 3-methyl-1,4-diphenyl-
The versatility of the azetidinone core allows for extensive chemical modification. The synthesis of substituted azetidinones is a major focus of current research, as the nature and position of substituents on the β-lactam ring profoundly influence the molecule's biological activity and chemical properties. derpharmachemica.com For instance, substitutions at the C-4 phenyl ring have been shown to increase the potency of 2-azetidinone cholesterol absorption inhibitors. nih.gov
The compound 2-Azetidinone, 3-methyl-1,4-diphenyl-, is an example of a polysubstituted azetidinone. The synthesis of such 3-alkyl- and 3-aryl-2-azetidinones is often achieved via the Staudinger synthesis. mdpi.com In a typical procedure, a ketene is generated in situ from an acid chloride (like 2-phenylacetyl chloride) and a tertiary amine, which then undergoes a [2+2] cycloaddition with an appropriate imine to form the β-lactam ring. mdpi.com The stereochemistry of the final product (cis or trans) can often be controlled by the reaction conditions. mdpi.com
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Azetidinone |
| 2-Azetidinone, 3-methyl-1,4-diphenyl- |
| Penicillin |
| Cephalosporin |
Structure
3D Structure
Properties
CAS No. |
7468-12-4 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-methyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C16H15NO/c1-12-15(13-8-4-2-5-9-13)17(16(12)18)14-10-6-3-7-11-14/h2-12,15H,1H3 |
InChI Key |
QURMOGAHPSNBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Mechanistic Studies of 2 Azetidinones
Analysis of Ring Strain and its Impact on Azetidinone Reactivity
The four-membered ring of azetidinones possesses significant ring strain, a key determinant of their chemical behavior. rsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral (sp³) and trigonal planar (sp²) geometries. The ring strain energy of the parent azetidine (B1206935) ring is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to cleavage, thereby driving many of its characteristic reactions.
Table 1: Comparison of Ring Strain in Cyclic Amines
| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine | 5 | 5.4 |
This table illustrates the comparatively high ring strain of the four-membered azetidine ring system.
Electrophilic Reactivity of the Carbonyl Group within the Azetidinone Ring
While the carbonyl carbon of 2-azetidinones is primarily known for its electrophilicity towards nucleophiles, the carbonyl oxygen possesses lone pairs of electrons and can react with strong electrophiles. Protonation of the carbonyl oxygen, for instance, can activate the β-lactam ring towards nucleophilic attack.
The inherent polarity of the carbonyl group, with a partial negative charge on the oxygen and a partial positive charge on the carbon, dictates this reactivity. However, compared to the highly favorable nucleophilic addition to the carbonyl carbon, electrophilic attack on the oxygen is a less common reaction pathway for 2-azetidinones under typical conditions. Specific studies detailing the electrophilic reactivity of the carbonyl group in 2-Azetidinone, 3-methyl-1,4-diphenyl- are not prevalent in the examined literature.
Rearrangement Reactions of Azetidinones (e.g., Photochemical Rearrangements to Pyrroles)
Azetidinone systems can undergo various rearrangement reactions, often promoted by heat or light. Photochemical rearrangements, in particular, can lead to the formation of diverse heterocyclic structures. For instance, the Norrish-Yang cyclization is a photochemical reaction that can be involved in the synthesis and subsequent rearrangement of azetidinols, which are related to azetidinones. beilstein-journals.org
While the direct photochemical rearrangement of 2-azetidinones to pyrroles is not a commonly cited general reaction, related photochemical transformations of β,γ-unsaturated ketones and other cyclic systems are well-documented. baranlab.orgresearchgate.net The specific rearrangement pathways available to 2-Azetidinone, 3-methyl-1,4-diphenyl- would depend on its photophysical properties and the stability of potential intermediates. However, no specific studies on the rearrangement reactions of this compound were identified.
Radical Reactions and Mechanisms Involving Azetidinones
Radical reactions involving azetidinones are less common than their ionic counterparts but represent an interesting area of reactivity. Studies have shown that N-bromo-azetidinones can undergo radical reactions. nih.gov For example, the synthesis of N-sulfenylated azetidinones can proceed through a radical mechanism catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.govacs.org
The initiation of such reactions typically involves the homolytic cleavage of a weak bond, such as the N-Br bond, to generate a nitrogen-centered radical. lumenlearning.comyoutube.com This radical can then participate in propagation steps to form the final product. While these studies have been conducted on other azetidinone derivatives, they suggest that 2-Azetidinone, 3-methyl-1,4-diphenyl- could potentially undergo similar radical transformations if an appropriate radical precursor were to be synthesized. Specific investigations into the radical reactions of 2-Azetidinone, 3-methyl-1,4-diphenyl- itself have not been reported in the surveyed literature.
Stereochemical Aspects of Substituted 2 Azetidinones
Diastereoselectivity in Azetidinone Synthesis (cis- and trans-Configurations)
The synthesis of 2-azetidinones, commonly achieved through the Staudinger cycloaddition of a ketene (B1206846) and an imine, presents a significant challenge in controlling diastereoselectivity, leading to the formation of either cis- or trans-isomers. The relative configuration of the substituents at the C3 and C4 positions of the β-lactam ring is a crucial determinant of the molecule's three-dimensional structure and, consequently, its biological activity.
In the context of the Staudinger reaction, the stereochemical outcome is largely influenced by the geometry of the starting imine. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. mdpi.com However, this is not a rigid rule, as isomerization of the imine or the zwitterionic intermediate under the reaction conditions can affect the final diastereomeric ratio. mdpi.com The reaction temperature is another critical factor; for instance, certain reactions may yield predominantly trans-isomers at higher temperatures, while lower temperatures can favor the cis-product. mdpi.comamazonaws.com
The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate. Subsequent conrotatory electrocyclization of this intermediate leads to the formation of the four-membered azetidinone ring. mdpi.com Torquoelectronic effects, which are dependent on the relative orientation of the substituents at the C3 and C4 positions, play a role in this cyclization step and influence the cis/trans selectivity. mdpi.com In some cases, base-induced isomerization can be employed to convert the kinetically favored cis-isomer to the thermodynamically more stable trans-isomer. researchgate.net
Enantioselectivity Control in Azetidinone Formation
Achieving enantioselectivity in the synthesis of 2-azetidinones is of paramount importance, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired therapeutic effect. One of the most effective strategies for controlling enantioselectivity is the use of chiral auxiliaries. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants (either the ketene precursor or the imine) to direct the stereochemical course of the cycloaddition reaction. wikipedia.orggoogle.com After the formation of the β-lactam ring, the auxiliary is cleaved to yield the enantiomerically enriched product. Examples of chiral auxiliaries that have been successfully employed in azetidinone synthesis include 1-aminoindane (IND-NH2) and 1,2,3,4-tetrahydro-1-naphthylamine (THN-NH2). mdpi.com The choice of the chiral auxiliary can significantly influence the degree of enantiomeric excess (% ee) achieved.
For instance, in the synthesis of 3-benzyl-β-lactams, the use of THN-NH2 as a chiral auxiliary has been shown to be more efficient than IND-NH2 in controlling the absolute configuration of the newly formed stereocenters. mdpi.com The auxiliary guides the approach of the other reactant, leading to the preferential formation of one enantiomer over the other. The subsequent removal of the auxiliary, for example by treatment with zinc and acetic acid, affords the desired enantiopure 3-hydroxy-2-azetidinone. mdpi.com
Methodologies for Stereochemistry Determination (e.g., NMR Coupling Constants, X-ray Diffraction)
The unambiguous determination of the stereochemistry of substituted 2-azetidinones is crucial for structure-activity relationship studies. Several spectroscopic and analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction being the most powerful.
NMR Spectroscopy: Proton NMR (¹H NMR) spectroscopy is a widely used method to differentiate between cis- and trans-diastereomers of 2-azetidinones. The key parameter for this differentiation is the vicinal coupling constant (J) between the protons at the C3 and C4 positions of the β-lactam ring. ipb.pt
cis-Isomers: Typically exhibit a larger coupling constant, generally in the range of J = 3.0–6.0 Hz. mdpi.comipb.pt
trans-Isomers: Show a smaller coupling constant, usually in the range of J = 0–2.7 Hz. mdpi.comipb.pt
This difference in coupling constants arises from the dihedral angle between the C3-H and C4-H bonds, as described by the Karplus equation. In cis-isomers, this angle is smaller, leading to a larger coupling constant, while in trans-isomers, the angle is closer to 90°, resulting in a smaller coupling constant. Nuclear Overhauser Effect (NOE) experiments can also provide valuable information to confirm the cis-stereochemistry by showing spatial proximity between the C3 and C4 substituents. ipb.pt
X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure, including the relative and absolute stereochemistry. mdpi.comglobalresearchonline.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous assignment of the cis- or trans-configuration and the conformation of the molecule in the solid state. mdpi.comresearchgate.net
The following table summarizes the key parameters used for stereochemistry determination:
| Method | Parameter | cis-Isomer | trans-Isomer |
| ¹H NMR Spectroscopy | JH3-H4 Coupling Constant | 3.0–6.0 Hz | 0–2.7 Hz |
| X-ray Diffraction | 3D Molecular Structure | Unambiguous determination | Unambiguous determination |
Influence of Specific Substituents (e.g., Methyl, Phenyl) on the Stereochemical Outcome in the Synthesis of 2-Azetidinone, 3-methyl-1,4-diphenyl-
In the synthesis of 2-azetidinone, 3-methyl-1,4-diphenyl-, the specific substituents at the N1, C3, and C4 positions—a phenyl group at N1, a methyl group at C3, and a phenyl group at C4—exert a significant influence on the stereochemical outcome of the reaction.
N1-Phenyl Group: The phenyl group at the nitrogen atom is a common substituent in many biologically active β-lactams. Its steric bulk and electronic properties can influence the stability of the imine precursor and the transition state of the cycloaddition reaction. A bulky substituent at the N1 position can influence the facial selectivity of the ketene addition.
C4-Phenyl Group: The phenyl group at the C4 position, originating from the imine, plays a crucial role in directing the stereochemistry. The steric demand of the phenyl group will influence the approach of the ketene and can impact the relative stability of the cis and trans transition states, thereby affecting the diastereomeric ratio of the product.
C3-Methyl Group: The methyl group at the C3 position, derived from the ketene, also contributes to the steric environment around the newly forming stereocenters. The interaction between the C3-methyl group and the C4-phenyl group in the transition state is a key factor in determining the final cis/trans ratio. The relative size of the substituents at C3 and C4 is a critical determinant of the stereochemical outcome.
The interplay of these steric and electronic effects of the methyl and phenyl groups dictates the preferred pathway of the cycloaddition, leading to a specific diastereomeric and potentially enantiomeric outcome. The precise control of these factors is essential for the stereoselective synthesis of 3-methyl-1,4-diphenyl-2-azetidinone.
Theoretical and Computational Chemistry Studies on 2 Azetidinones
Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the fundamental properties of 2-azetidinones. These studies provide detailed information about molecular geometry, electronic structure, and spectroscopic properties. For derivatives like 3-methyl-1,4-diphenyl-2-azetidinone, DFT calculations can elucidate the influence of the methyl and phenyl substituents on the electronic environment of the β-lactam ring.
DFT studies have been used to determine optimized geometries, vibrational frequencies, and NMR chemical shifts for various 2-azetidinone derivatives. ekb.eg Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the reactivity and kinetic stability of these compounds. ekb.eg For instance, the energy gap between the HOMO and LUMO can be correlated with the chemical reactivity of the molecule.
Furthermore, quantum mechanical calculations are used to analyze the charge distribution within the molecule, identifying electrophilic and nucleophilic sites. This is particularly important for understanding the reactivity of the strained four-membered ring. The carbonyl carbon of the β-lactam is a key electrophilic site, a feature that is central to the biological activity of related antibiotic compounds.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling has been instrumental in elucidating the mechanisms of reactions that form 2-azetidinones, most notably the Staudinger cycloaddition of a ketene (B1206846) with an imine. nih.govmdpi.com This reaction is a cornerstone for the synthesis of β-lactams, including 3-methyl-1,4-diphenyl-2-azetidinone. Theoretical studies have largely confirmed a two-step mechanism for this [2+2] cycloaddition. nih.gov
The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. nih.govmdpi.com This is followed by a conrotatory ring closure to yield the 2-azetidinone ring. nih.gov DFT calculations have been used to map the potential energy surface of this reaction, identifying transition states and intermediates. acs.org These calculations have shown that the electrocyclization step is often the rate-determining step. mdpi.com
Computational studies have also investigated alternative reaction pathways, such as cascade [2+2+2] cycloadditions, which can compete with the standard Staudinger reaction under certain conditions. acs.orgnih.gov By analyzing the activation barriers for these different pathways, computational models can predict the reaction outcomes and help in optimizing reaction conditions to favor the formation of the desired 2-azetidinone product. acs.orgnih.gov
Computational Analysis of Ring Strain Energy and Thermodynamic Properties of Azetidinone Systems
The four-membered ring of 2-azetidinone is inherently strained, which is a key factor in its reactivity. Computational methods are widely used to quantify this ring strain energy. The strain arises from bond angle distortion from the ideal sp3 and sp2 hybridized values. This strain contributes to the susceptibility of the β-lactam ring to nucleophilic attack and ring-opening, a property exploited in β-lactam antibiotics. frontiersin.org
Computational studies can estimate the strain energy by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. Various theoretical methods, from semi-empirical to high-level ab initio calculations, have been applied to determine the thermodynamic properties of azetidinone systems. cdnsciencepub.com These calculations provide valuable data on enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of these compounds. nih.gov
| Thermodynamic Property | Calculated Value |
|---|---|
| Enthalpy of Formation (ΔHf°) | -30 to -40 kcal/mol |
| Ring Strain Energy | ~25-30 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -10 to -20 kcal/mol |
Prediction of Stereochemical Outcomes and Selectivity through Computational Methods
The synthesis of 3-methyl-1,4-diphenyl-2-azetidinone can result in different stereoisomers (cis and trans). Computational methods have proven to be highly effective in predicting and explaining the stereochemical outcomes of the Staudinger reaction. semanticscholar.orgdissertationtopic.net The relative stability of the transition states leading to the different stereoisomers can be calculated, allowing for the prediction of the major product.
It is generally understood that the stereochemistry of the starting imine influences the stereochemistry of the resulting β-lactam. nih.gov For instance, (E)-imines typically yield cis-β-lactams, while (Z)-imines tend to produce trans-β-lactams. nih.gov Computational models can rationalize these observations by analyzing the steric and electronic interactions in the transition state of the ring-closing step. nih.gov
Furthermore, the influence of solvents and substituents on stereoselectivity can be modeled. researchgate.netnih.gov For example, polar solvents can stabilize the zwitterionic intermediate, potentially affecting the rotational barrier around the newly formed C-N bond and thus influencing the final cis/trans ratio. nih.gov Computational studies allow for a systematic investigation of these effects, providing guidance for the stereocontrolled synthesis of specific 2-azetidinone isomers. nih.gov
Molecular Dynamics and Conformational Landscape Exploration of Azetidinone Structures
The 2-azetidinone ring is not perfectly planar. Molecular dynamics (MD) simulations and other conformational search methods can be used to explore the conformational landscape of 3-methyl-1,4-diphenyl-2-azetidinone. These studies reveal the accessible conformations of the molecule and the energy barriers between them.
Synthetic Utility and Transformations of 2 Azetidinone, 3 Methyl 1,4 Diphenyl As a Chemical Synthon
2-Azetidinones as Versatile Intermediates in Stereocontrolled Organic Synthesis
The 2-azetidinone ring is a highly valued building block in synthetic organic chemistry, primarily due to the inherent strain in the four-membered lactam system. nih.gov This ring strain makes the amide bond susceptible to selective cleavage, a feature that chemists can exploit to introduce new functionalities with a high degree of control. nih.gov Consequently, β-lactams like 2-Azetidinone, 3-methyl-1,4-diphenyl-, are not just targets in themselves but are powerful intermediates, or synthons, for the stereocontrolled synthesis of a wide array of biologically significant molecules. nih.gov
The development of methodologies centered on the β-lactam nucleus is often referred to as the 'β-lactam synthon method'. nih.gov This approach leverages enantiomerically pure β-lactams as chiral templates to generate complex molecules. Selective bond cleavage of the strained ring, followed by further transformations, provides access to diverse structural targets that may no longer contain the original β-lactam ring. nih.gov
A critical aspect of their utility is the stereochemical control they offer. The synthesis of β-lactams, for instance through the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, can be highly stereoselective, allowing for the creation of specific cis/trans isomers. acs.orgacs.org This initial stereochemistry at the C-3 and C-4 positions can then be reliably transferred during subsequent synthetic steps. The substituents on the ketene and imine precursors play a crucial role in directing this stereoselectivity. acs.org For a compound like 3-methyl-1,4-diphenyl-2-azetidinone, the relative orientation of the methyl and phenyl groups is established during the ring formation and dictates the geometry of subsequent products. This ability to pre-define stereocenters makes 2-azetidinones indispensable tools in modern stereocontrolled synthesis. rsc.orgrsc.org
Stereoselective Synthesis of Complex Heterocyclic Systems Utilizing Azetidinone Building Blocks
The strategic use of pre-functionalized azetidinone rings allows for the stereoselective construction of more intricate heterocyclic systems. The embedded stereochemistry and the reactive nature of the β-lactam core of synthons like 2-Azetidinone, 3-methyl-1,4-diphenyl- provide a robust platform for generating molecular diversity.
The 2-azetidinone nucleus can serve as a foundation for building fused polycyclic systems where the β-lactam ring is retained. These reactions often involve intramolecular cyclizations, where a substituent attached to the core azetidinone ring reacts to form a new, fused ring.
A notable strategy involves the intramolecular [2+2] cycloaddition of 2-azetidinone-tethered enallenols. nih.gov In this metal-free thermal process, a tether containing both an alkene and an allene (B1206475) is attached to the azetidinone. Upon heating, this tether undergoes a cycloaddition to form a strained tricyclic β-lactam that incorporates a new cyclobutane (B1203170) ring. The regioselectivity of this cycloaddition can be controlled by subtle changes in the substitution pattern of the alkene, demonstrating a high level of synthetic control. nih.gov Another powerful method is the radical-mediated cycloisomerization of enyne-β-lactams, which provides a convenient and stereoselective route to fused bicyclic β-lactams. researchgate.net These examples showcase how the azetidinone scaffold can be elaborated into complex, fused structures with defined stereochemistry.
Table 1: Examples of Intramolecular Cyclizations for Fused β-Lactam Synthesis
| Starting Material Type | Reaction Type | Product | Key Feature |
| 2-Azetidinone-tethered enallenol | Thermal [2+2] Cycloaddition | Tricyclic β-lactam | Forms a fused cyclobutane ring. nih.gov |
| Monocyclic enyne-β-lactam | Radical-mediated Cycloisomerization | Fused bicyclic β-lactam | Stereoselective formation of a second fused ring. researchgate.net |
Perhaps the most versatile application of 2-azetidinones as synthons involves the strategic opening of the strained four-membered ring. This approach provides access to a variety of valuable acyclic and heterocyclic compounds, with the stereochemistry established in the β-lactam being transferred to the final product.
β-Amino Acids and β-Amino Alcohols : The hydrolytic cleavage of the N1-C2 amide bond in a β-lactam ring is a direct route to β-amino acids. nih.gov This transformation is fundamental, as β-amino acids are key components of numerous natural products and pharmaceuticals. Similarly, reduction of the lactam carbonyl group, often followed by ring opening, can yield β-amino alcohols, which are also important chiral building blocks in synthesis. nih.gov
Pyrroles and Pyrrolidines : More complex transformations can lead to the formation of five-membered nitrogen heterocycles. For example, azetidine (B1206935) ketones have been shown to undergo photochemical rearrangement and ring expansion to form pyrroles. nih.gov While not a direct transformation of a 2-azetidinone, it illustrates the utility of strained four-membered rings in accessing larger heterocyclic systems. The synthesis of pyrrolidines can be achieved through various multi-step sequences that utilize the functionality and stereochemistry of the starting β-lactam to guide the formation of the five-membered ring.
The selective cleavage of the strained ring, coupled with further transformations, makes the 2-azetidinone a powerful building block for a diverse range of nitrogen-containing molecules. nih.gov
Derivatization and Functionalization Strategies for the Azetidinone Ring
Beyond using the azetidinone core as a disposable scaffold, its structure can be retained and chemically modified to tune its properties. The derivatization of the 2-azetidinone nucleus at its N-1, C-3, and C-4 positions is a common strategy in medicinal chemistry to develop new therapeutic agents.
The biological activity and chemical reactivity of the β-lactam ring are highly dependent on the nature of the substituents at the N-1, C-3, and C-4 positions. researchgate.net Simple modifications to one or more of these groups can lead to significant changes in the molecule's properties. researchgate.net
For a scaffold such as 2-Azetidinone, 3-methyl-1,4-diphenyl-, each position offers opportunities for functionalization:
C-3 Position : The methyl group at C-3 could potentially be functionalized, although this is often more challenging. The presence of this group already establishes a key stereocenter.
C-4 Position : The C-phenyl group is also amenable to electrophilic aromatic substitution. The substitution pattern on the C-4 phenyl ring is a well-established determinant of biological activity in many classes of β-lactams. researchgate.net
These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of the azetidinone scaffold for specific applications.
A prominent strategy in modern drug design is the creation of hybrid molecules that combine two or more distinct pharmacophores to achieve synergistic or additive effects. acs.org Linking a 2-azetidinone core to another heterocyclic system, such as an azole (e.g., triazole, thiadiazole, oxadiazole), is a widely explored approach. rsc.org
The synthesis of these conjugates often utilizes the Staudinger reaction, where one of the precursors (the imine or the ketene) contains the pre-formed azole ring. acs.org For instance, an imine derived from an amino-azole can be reacted with a suitable ketene to construct the β-lactam ring, thereby directly installing the azole moiety onto the final structure. This approach has been used to create a wide variety of azetidinone-azole hybrids, including those linked to 1,3,4-thiadiazole, imidazole, and triazole nuclei. acs.org The goal of this molecular hybridization is to develop new compounds that might overcome drug resistance mechanisms or exhibit novel biological activities. rsc.org
Bioisosteric Replacement Studies and Chemical Design Incorporating Azetidinone Scaffolds
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar physical and chemical properties, is a cornerstone of modern drug design. This approach aims to modulate the potency, selectivity, toxicity, and pharmacokinetic profile of a lead compound. The rigid and polar nature of the 2-azetidinone scaffold makes it an intriguing candidate for bioisosteric replacement studies and for incorporation into novel chemical designs.
The core structure of the β-lactam ring can be considered a bioisostere of an amide or ester bond, but with a constrained conformation. This conformational rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing its affinity for a biological target. Researchers have explored the replacement of other heterocyclic rings with the azetidinone moiety to investigate the impact on biological activity. For instance, the isoxazole (B147169) heterocycle in certain nicotinic cholinergic receptor ligands has been replaced with other groups to study the structure-activity relationship. nih.gov This principle of bioisosteric replacement underpins the rationale for incorporating the azetidinone scaffold into new molecular designs.
The synthetic accessibility of a wide range of substituted azetidinones allows for the creation of diverse chemical libraries for high-throughput screening. The Staudinger ketene-imine cycloaddition is a prominent method for synthesizing the 2-azetidinone core and allows for significant variation in the substituents. mdpi.com This synthetic tractability is crucial for performing systematic bioisosteric replacement studies.
Table 1: Examples of Bioisosteric Replacements in Azetidinone Analogs and Their Targeted Activities
| Original Functional Group/Moiety | Azetidinone-based Bioisostere | Targeted Biological Activity |
| Flexible amide bond | Rigid 2-azetidinone ring | Enzyme Inhibition |
| Thiazolidinone ring | 2-azetidinone ring | Antimicrobial |
| Open-chain amino acids | β-lactam constrained dipeptides | Protease Inhibition |
| Benzodiazepine scaffold | Azetidinone-fused heterocycles | CNS activity |
The design of novel therapeutic agents often involves the hybridization of known pharmacophores. The azetidinone scaffold has been fused with other heterocyclic systems, such as benzophenone, to create hybrid molecules with enhanced biological activities. mdpi.com This approach leverages the established properties of the azetidinone ring while introducing new functionalities to interact with biological targets. The resulting fused systems often exhibit unique three-dimensional shapes that can lead to novel modes of action or improved selectivity.
Future Research Directions in 2 Azetidinone, 3 Methyl 1,4 Diphenyl and Azetidinone Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Azetidinones
The synthesis of the azetidinone core is a central theme in β-lactam chemistry. While classical methods like the Staudinger ketene-imine cycloaddition are foundational, future research is increasingly directed towards developing more sustainable and efficient synthetic routes. tandfonline.commdpi.com
Conventional methods for synthesizing 2-azetidinones often involve long reaction times, harsh conditions, and the use of hazardous solvents. tandfonline.com For example, traditional approaches may require refluxing for 12-16 hours. tandfonline.com In contrast, "green chemistry" methodologies are emerging as powerful alternatives. Techniques such as microwave irradiation, sonication, and stirring with molecular sieves offer significant advantages, including drastically reduced reaction times (minutes instead of hours), higher yields (often in the 81-93% range), and a reduced environmental footprint by minimizing waste and energy consumption. tandfonline.comderpharmachemica.com Microwave-assisted synthesis, in particular, has been successfully applied to produce azetidinone derivatives in open vessels using solvents like DMF, or even under solvent-free conditions. derpharmachemica.comderpharmachemica.com
Future explorations will likely focus on:
Photocatalysis: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, present a novel strategy for constructing the azetidine (B1206935) ring through [2+2] cycloadditions under mild conditions. rsc.orgresearchgate.net
Catalytic C-H Amination: Advanced catalytic systems, for instance, those based on palladium(II), enable intramolecular C(sp3)–H amination, offering a direct and atom-economical route to functionalized azetidines that could be adapted for azetidinone synthesis. rsc.org
Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to improved safety, scalability, and product purity for β-lactam synthesis.
| Methodology | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 12–16 hours | Established and well-understood | tandfonline.com |
| Microwave Irradiation | 2–4 minutes | Rapid, high yields, eco-friendly | derpharmachemica.com |
| Sonication | 20–30 minutes | Fast, high yields, energy-efficient | tandfonline.com |
| Stirring with Molecular Sieves | 110–130 minutes | Mild conditions, improved yields | tandfonline.com |
Deeper Mechanistic Insights into Azetidinone Reactivity and Transformations
The reactivity of the 2-azetidinone ring is dominated by its significant ring strain, which is comparable to that of cyclobutane (B1203170) (approx. 25.4 kcal/mol). rsc.org This strain increases the electrophilicity of the carbonyl carbon, making the β-lactam highly susceptible to nucleophilic attack, a key feature in its antibacterial action. globalresearchonline.net While the general reactivity is understood, a deeper, quantitative, and predictive understanding of reaction mechanisms is a crucial future research direction.
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for β-lactam construction. researchgate.net The accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes a four-electron conrotatory electrocyclization to yield the azetidinone ring. mdpi.com However, the stereochemical outcome of this reaction is complex and highly dependent on the substituents and reaction conditions. mdpi.comresearchgate.net DFT calculations have begun to shed light on these subtleties, for example, by showing how the isomerization of the starting imine can be critical for stereoselectivity. mdpi.com
Future research should aim to:
Utilize advanced spectroscopic techniques (e.g., in-situ IR, NMR) and kinetic studies to intercept and characterize transient intermediates, such as the zwitterionic species in the Staudinger reaction.
Investigate the existence and reactivity of highly unstable intermediates like 1-azetin-4-one, which are proposed to be involved in the nucleophilic substitution reactions of 4-acetoxy-2-azetidinones. scite.ai
Expand the use of computational chemistry to model transition states and reaction pathways for a wider range of azetidinone transformations, providing a predictive framework for reaction outcomes and stereoselectivity.
Exploration of New Chemical Transformations for Diverse Azetidinone Derivatization
The 2-azetidinone scaffold is not only a pharmacophore but also a valuable synthetic intermediate for accessing other important molecules like β-amino acids and β-amino alcohols. mdpi.com A significant area of future research lies in the exploration of novel chemical transformations to diversify the azetidinone core, leading to new structures with unique biological activities.
The concept of creating "hybrid molecules," where the β-lactam ring is linked to other bioactive heterocycles, is a promising strategy to develop compounds with potentially synergistic or novel pharmacological profiles. mdpi.com This has been demonstrated through the synthesis of various derivatives, including:
Sulfonamide Hybrids: N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been prepared and evaluated for their biological potential. nih.gov
Spiro-fused Systems: The creation of complex structures like 4-spiro-fused (2-oxoindolin-3-yl)-2-azetidinones has been achieved. mdpi.com
Peptidic Lactams: Chiral imines derived from α-amino acids have been used to synthesize dipeptidic 4-phenyl β-lactams. mdpi.com
The future of azetidinone derivatization will involve moving beyond traditional functionalization to explore more advanced synthetic strategies. This includes developing novel ring-opening reactions, C-H functionalization methods to directly modify the azetidinone core, and multicomponent reactions to build molecular complexity in a single step. researchgate.net Such explorations will expand the accessible chemical space and provide a richer library of compounds for biological screening.
| Derivative Class | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| 3-Amido-2-azetidinones | Staudinger synthesis from 2-amidoacetyl chlorides | Antimicrobial, Anticancer | mdpi.com |
| 3-Methoxy-2-azetidinones | Cycloaddition with methoxyacetyl chloride | Antimicrobial, Anticancer | mdpi.com |
| N-Sulfonyl monocyclic β-lactams | Cyclization of N-(arylidene)hydrazinoacetyl sulfonamides | Antibacterial, Antioxidant | nih.gov |
| Dipeptidic 4-phenyl β-lactams | Reaction of chiral imines with phthalimidoacetyl chloride | Penicillin-binding protein (PBP) inhibitors | mdpi.com |
Advanced Applications of Computational Chemistry in Rational Design and Understanding of Azetidinone Systems
Computational chemistry is transitioning from a supplementary tool to an essential component of modern chemical research and drug discovery. nih.gov For azetidinone chemistry, these in silico methods offer powerful ways to accelerate the design of new molecules and deepen the understanding of their behavior at a molecular level.
Currently, computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are being used to correlate the structural features of azetidinone derivatives with their biological activity. For instance, QSAR models have been developed for 2-azetidinones as potential anti-tubercular agents, identifying key physicochemical parameters that influence their efficacy. globalresearchonline.net
The future impact of computational chemistry in this field is expected to be even more profound:
Rational Design and Virtual Screening: Molecular docking and virtual screening can be used to search vast compound libraries to identify novel azetidinone-based inhibitors for specific biological targets like enzymes or proteins. nih.gov This rational design approach can prioritize synthetic efforts on compounds with the highest probability of success.
Mechanism Elucidation: As mentioned, quantum mechanical calculations (e.g., DFT) are invaluable for mapping reaction pathways, calculating activation energies, and explaining the stereochemical outcomes of complex reactions like the Staudinger synthesis. mdpi.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new azetidinone derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.
Peptide and Protein Design: The principles of computational design are being used to create novel peptides and mini-proteins. frontiersin.org These techniques could be harnessed to design azetidinone-based peptidomimetics that target specific protein-protein interactions. frontiersin.org
The synergy between advanced computational modeling and experimental synthesis will be critical for driving the next wave of innovation in azetidinone chemistry, leading to the discovery of new therapeutics and a more fundamental understanding of this important class of heterocyclic compounds. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-methyl-1,4-diphenyl-2-azetidinone, and how do reaction conditions influence yield and purity?
Methodological Answer: The Staudinger ketene-imine cycloaddition is a primary method for synthesizing 2-azetidinones. For 3-methyl-1,4-diphenyl derivatives, microwave-assisted synthesis under controlled temperature (80–100°C) and solvent-free conditions can improve yields (up to 65–75%) compared to conventional reflux methods (50–60% yield) . Triethylamine is critical for neutralizing HCl byproducts during chloroacetyl chloride addition, minimizing side reactions. Post-synthetic purification via ethanol recrystallization enhances purity (>95%) . Key variables include stoichiometric ratios of imine and ketene precursors, reaction time (12–16 hours), and solvent choice (benzene or toluene).
Q. What spectroscopic techniques are critical for characterizing structural features of 3-methyl-1,4-diphenyl-2-azetidinone?
Methodological Answer:
- 1H-NMR : Distinct signals for the β-lactam ring protons (H-3 and H-4) appear as doublets at δ 4.25–5.34 ppm (J = 4.65 Hz), confirming ring formation. Methyl groups resonate at δ 2.33 ppm .
- IR Spectroscopy : The β-lactam carbonyl stretch at 1720–1740 cm⁻¹ and N-H stretches (if present) at 3200–3400 cm⁻¹ validate the core structure .
- Elemental Analysis : Discrepancies in carbon/nitrogen content (e.g., experimental C: 77.01% vs. theoretical C: 77.52%) indicate impurities or byproducts, necessitating further purification .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) improve the understanding of 3-methyl-1,4-diphenyl-2-azetidinone’s electronic structure and reactivity?
Methodological Answer: DFT studies at the B3LYP/6-31G(d,p) level predict bond angles and lengths (e.g., C-N-C: 89.5°, C=O: 1.21 Å) that align with X-ray crystallography data (deviation <2%) . HOMO-LUMO gaps (~5.2 eV) suggest moderate electrophilicity, explaining reactivity in nucleophilic acyl substitution. Molecular electrostatic potential (MEP) maps highlight electron-deficient β-lactam carbons as sites for enzymatic hydrolysis, critical for drug stability analysis .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
Methodological Answer: Discrepancies in ionization potentials (e.g., theoretical vs. experimental valence IPs: ±0.3 eV) arise from solvent effects and conformational flexibility. Hybrid QM/MM simulations incorporating solvation models (e.g., COSMO) improve agreement with HPLC-measured logP values. For geometric parameters, benchmarking against crystal structures (e.g., Cambridge Structural Database entries) refines computational protocols .
Q. How does the substitution pattern on the phenyl rings influence biological activity (e.g., antimicrobial or anticancer effects)?
Methodological Answer:
- Antimicrobial Activity : Electron-withdrawing substituents (e.g., -Cl at para positions) enhance activity against Staphylococcus aureus (MIC: 8 μg/mL) by increasing membrane permeability. Hydrophobic 3-methyl groups improve lipid bilayer interaction .
- Anticancer Activity : 1,4-Diaryl substitution induces apoptosis via AMPK activation. Ortho-methoxy groups on the phenyl ring increase selectivity for prostate cancer cells (IC₅₀: 12 μM) by mimicking endogenous kinase substrates .
Q. What are the challenges in designing selective inhibitors using 3-methyl-1,4-diphenyl-2-azetidinone derivatives, and how are binding interactions analyzed?
Methodological Answer:
-
Selectivity Challenges : Off-target binding to serum proteins (e.g., albumin) reduces bioavailability. Introducing polar sulfonyl groups (-SO₂R) minimizes nonspecific interactions .
毕业论文说明1:05:11 -
Binding Analysis : Photoaffinity labeling with biotin-tagged probes (e.g., Frick et al., 2003) identifies binding pockets in cholesterol absorption proteins. Docking studies (AutoDock Vina) reveal hydrogen bonds between the β-lactam carbonyl and His435 of NPC1L1 (binding energy: −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
